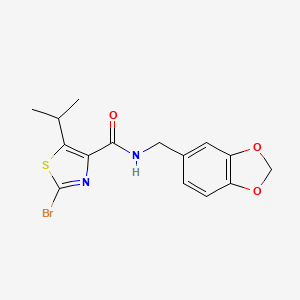

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ilmetil)-2-bromo-5-isopropil-1,3-tiazol-4-carboxamida es un compuesto orgánico complejo que presenta una porción de benzodioxol, un anillo de tiazol bromado y un grupo isopropilo

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(1,3-benzodioxol-5-ilmetil)-2-bromo-5-isopropil-1,3-tiazol-4-carboxamida generalmente implica múltiples pasos:

Formación de la porción de benzodioxol: Esto se puede lograr mediante la ciclización de derivados de catecol con formaldehído.

Bromación del anillo de tiazol: El anillo de tiazol se puede bromar utilizando N-bromosuccinimida (NBS) en un solvente adecuado como dimetilformamida (DMF).

Reacciones de acoplamiento: La porción de benzodioxol se acopla luego con el anillo de tiazol bromado utilizando reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki o Heck, en condiciones inertes.

Introducción del grupo isopropilo: Esto se puede hacer mediante reacciones de alquilación utilizando haluros de isopropilo en presencia de una base como carbonato de potasio.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para mejorar la eficiencia y la sostenibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(1,3-benzodioxol-5-ilmetil)-2-bromo-5-isopropil-1,3-tiazol-4-carboxamida puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI).

Reducción: La reducción se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbón.

Sustitución: El átomo de bromo en el anillo de tiazol se puede sustituir con otros nucleófilos utilizando reactivos como azida de sodio o tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbón.

Sustitución: Azida de sodio en DMF o tioles en presencia de una base como trietilamina.

Principales productos

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de la amina o alcohol correspondiente.

Sustitución: Formación de azidas o tioéteres.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound can be synthesized through various methods involving thiazole derivatives and benzodioxole moieties. The synthesis typically involves the bromination of thiazole derivatives followed by the introduction of the benzodioxole group. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has indicated that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (human breast adenocarcinoma). The anticancer activity is generally assessed using assays like Sulforhodamine B (SRB) assay, which measures cell proliferation and viability.

Neuroprotective Effects

Recent studies suggest that certain thiazole derivatives may possess neuroprotective properties. They are being investigated for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative diseases. Compounds with these properties could potentially lead to new treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives revealed that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, demonstrating that certain derivatives could serve as lead compounds in antibiotic development.

Case Study 2: Anticancer Activity against MCF-7 Cells

In vitro studies on this compound showed significant cytotoxicity against MCF-7 cells. The IC50 values were calculated to assess the potency of the compound, with results indicating a promising therapeutic index for further development.

Comparative Data Table

Mecanismo De Acción

El mecanismo de acción de N-(1,3-benzodioxol-5-ilmetil)-2-bromo-5-isopropil-1,3-tiazol-4-carboxamida implica su interacción con objetivos moleculares específicos. La porción de benzodioxol puede interactuar con aminoácidos aromáticos en proteínas, mientras que el anillo de tiazol bromado puede formar enlaces covalentes con residuos nucleofílicos. Esta interacción dual puede conducir a la inhibición de la actividad enzimática o la interrupción de las interacciones proteína-proteína, ejerciendo así sus efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

N-(1,3-benzodioxol-5-ilmetil)-N-metilamine: Este compuesto comparte la porción de benzodioxol pero carece del anillo de tiazol y el átomo de bromo.

1-benzo[1,3]dioxol-5-il-3-N-fusionado heteroaril indoles: Estos compuestos tienen una estructura de benzodioxol similar pero están fusionados con anillos de indol en lugar de tiazol.

Singularidad

N-(1,3-benzodioxol-5-ilmetil)-2-bromo-5-isopropil-1,3-tiazol-4-carboxamida es única debido a su combinación de una porción de benzodioxol, un anillo de tiazol bromado y un grupo isopropilo

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzodioxole moiety and a bromo group, which are known to influence its biological properties. The molecular formula is C13H12BrN2O3S, with a molecular weight of approximately 350.21 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects.

Antitumor Activity

Several studies have evaluated the antitumor potential of similar thiazole derivatives. For instance:

- In vitro studies demonstrated that compounds with similar structural features showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR pathway. Compounds exhibiting IC50 values in the low micromolar range indicate potent activity against these targets .

Antimicrobial Activity

Compounds related to this compound have also been assessed for their antimicrobial properties:

- Studies have shown that thiazole derivatives can exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal properties .

- The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation:

- Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .

Data Tables

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 7.17 | |

| Antitumor | A549 | 2.93 | |

| Antimicrobial | E. coli | 15.0 | |

| Antifungal | C. albicans | 10.0 | |

| Anti-inflammatory | RAW264.7 (macrophage) | 12.5 |

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the effects of similar thiazole compounds on various cancer cell lines. The results indicated that compounds with a benzodioxole substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting that structural modifications can significantly impact biological activity .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications led to increased potency against multi-drug resistant strains, highlighting the therapeutic potential of these compounds in treating infections caused by resistant pathogens .

Propiedades

Fórmula molecular |

C15H15BrN2O3S |

|---|---|

Peso molecular |

383.3 g/mol |

Nombre IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H15BrN2O3S/c1-8(2)13-12(18-15(16)22-13)14(19)17-6-9-3-4-10-11(5-9)21-7-20-10/h3-5,8H,6-7H2,1-2H3,(H,17,19) |

Clave InChI |

MQERFVUJRUHWKE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.